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Compound of Interest |

(1E,4E)-1,5-bis(4-

Compound Name: bromophenyl)penta-1,4-dien-3-
one
Cat. No.: B11943202

Get Quote

\ J

As a Senior Application Scientist, | approach the characterization and application of synthetic
intermediates not merely as a catalog of properties, but as a matrix of chemical potential. CAS
115846-95-2, formally known as (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one, is a
heavily conjugated bischalcone derivative. Structurally homologous to dibenzylideneacetone
(DBA), this compound features a cross-conjugated dienone system flanked by para-brominated
phenyl rings.

This structural motif imparts unique electronic properties, making it a highly versatile scaffold. It
serves as a bidentate ligand in organometallic chemistry, a synergistic agent in antimicrobial
formulations, and a cytotoxic modulator in oncology. This whitepaper deconstructs the
mechanistic chemistry, verified synthetic protocols, and biological applications of CAS 115846-
95-2.

Physicochemical Profiling & Structural Data

Understanding the baseline physicochemical parameters of CAS 115846-95-2 is critical for
predicting its solubility, reactivity, and bioavailability. The para-bromo substituents significantly
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increase the lipophilicity (XLogP3 = 5.5) compared to unsubstituted DBA, which directly

influences its cellular permeability and target binding affinity .

Clinical | Chemical

Property Value L
Significance
(1E,4E)-1,5-bis(4- Defines the trans, trans
IUPAC Name bromophenyl)penta-1,4-dien-3-  stereochemistry critical for

one

receptor docking.

CAS Registry Number

115846-95-2

Standard identifier for
regulatory and procurement

tracking.

Molecular Formula

C17H12Br20

Indicates a highly unsaturated,

halogenated framework.

Molecular Weight

392.09 g/mol

Falls within the Lipinski Rule of
5 threshold for oral

bioavailability.

Melting Point

211 °C (484 K)

High crystalline stability;
indicative of strong

intermolecular 11-11 stacking.

XLogP3

5.5

High lipophilicity; suggests
partitioning into lipid

membranes.

Hydrogen Bond Acceptors

The central carbonyl oxygen
serves as the sole H-bond

acceptor.

Hydrogen Bond Donors

Lack of H-donors limits
aqueous solubility but aids in

hydrophobic pocket binding.

Exact Mass

391.92344 Da

Utilized for high-resolution
mass spectrometry (HRMS)
validation.
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Mechanistic Chemistry: Synthesis &
Crystallography

The synthesis of CAS 115846-95-2 relies on a double Claisen-Schmidt condensation between
4-bromobenzaldehyde and acetone. The choice of a base-catalyzed route over an acid-
catalyzed one is deliberate: the base facilitates the formation of the thermodynamic (1E,4E)
isomer. The reaction proceeds via an enolate intermediate, followed by an aldol addition, and
concludes with an irreversible E1cB (Elimination Unimolecular conjugate Base) dehydration .

Self-Validating Protocol: Base-Catalyzed Synthesis

Rationale: Ethanolic KOH is selected as the solvent-catalyst system because it homogenizes
the organic reactants while providing sufficient basicity to drive the E1cB dehydration. The
precipitation of the product serves as a thermodynamic sink, driving the equilibrium forward.

Step-by-Step Methodology:

o Reagent Preparation: Dissolve 12.5 mmol (2.31 g) of 4-bromobenzaldehyde and 6.25 mmol
(0.36 g) of acetone in 30 mL of absolute ethanol. Causality: A strict 2:1 stoichiometric ratio
prevents the accumulation of the half-chalcone intermediate.

o Catalyst Activation: In a separate vessel, dissolve 4.0 g of potassium hydroxide (KOH) in 20
mL of deionized water. Chill to 0-5 °C.

o Controlled Addition: Slowly add the ethanolic reactant solution to the chilled aqueous KOH
under vigorous magnetic stirring. Validation Checkpoint: The solution will transition from clear
to turbid yellow within 15 minutes, indicating the onset of the first dehydration step.

e Cross-Linking Phase: Allow the mixture to stir at room temperature (20-25 °C) for exactly 2
hours. Causality: Extended stirring ensures the second equivalent of aldehyde fully reacts
with the intermediate enolate.

e Quenching & Recovery: Quench the reaction by adding 20 mL of chilled water. Recover the
resulting bright yellow precipitate via vacuum filtration. Wash the filter cake with 100 mL of
cold water until the filtrate reaches a neutral pH. Validation Checkpoint: Neutral pH confirms
the complete removal of the KOH catalyst, preventing base-catalyzed degradation during
drying.
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« Purification: Recrystallize the crude product from boiling absolute ethanol. Dry under vacuum
at 40 °C overnight. Validation Checkpoint: The formation of pure yellow block crystals with a
sharp melting point of 211 °C confirms the purity of the (1E,4E) isomer.

4-Bromobenzaldehyde

(2 eq)

Mix at 20-25 °C/ Mix at 20-25 °C

KOH / EtOH-H20
(Base Catalyst)

l

Enolate Formation &
Aldol Addition

Dehydration
(E1cB Mechanism)

Precipitation &
Recrystallization

(1E,4E)-1,5-bis(4-bromophenyl)
penta-1,4-dien-3-one

Click to download full resolution via product page

Figure 1: Synthesis workflow of CAS 115846-95-2 via Claisen-Schmidt condensation.

Biological & Pharmacological Applications

The cross-conjugated dienone core of CAS 115846-95-2 acts as a Michael acceptor, allowing it
to form covalent adducts with nucleophilic thiol groups (e.g., cysteine residues) on target
proteins. This reactivity underpins its diverse biological profile.
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Cytotoxicity and Apoptotic Modulation

Bischalcone derivatives are potent modulators of cellular oxidative stress. By depleting
intracellular glutathione (GSH) via Michael addition, CAS 115846-95-2 induces the
accumulation of Reactive Oxygen Species (ROS). This oxidative stress triggers mitochondrial
membrane depolarization, leading to the release of cytochrome ¢ and the subsequent
activation of the caspase cascade (Caspase-9 and Caspase-3), ultimately driving cancer cells

into apoptosis.
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Figure 2: Proposed apoptotic signaling pathway modulated by bischalcone derivatives.

Antifungal Synergy

Drug resistance in Candida species, particularly against fluconazole, is a growing clinical
challenge. CAS 115846-95-2 and related monoketone curcumin analogs have demonstrated
profound synergistic effects when co-administered with fluconazole . The mechanism relies on
the compound's ability to alter intracellular ATP content and disrupt fungal cell membrane
permeability, effectively re-sensitizing resistant Candida tropicalis and Candida albicans strains
to standard azole therapies.

Aldose Reductase Inhibition

In the context of diabetic complications, the polyol pathway—driven by the enzyme Aldose
Reductase (AR)—is a primary target. Curcuminoids and bischalcones like CAS 115846-95-2
have been evaluated as AR inhibitors. Molecular docking studies suggest that the rigid,
conjugated backbone aligns favorably within the AR active site, while the terminal bromo-
substituents enhance hydrophobic interactions, making it a viable lead compound for managing
diabetic neuropathy and retinopathy .

Organometallic Utility: Ligand Design

Beyond its biological applications, CAS 115846-95-2 is a highly effective ligand in inorganic
chemistry. As a direct analog of dibenzylideneacetone (DBA), it can coordinate to transition
metals (e.g., Palladium, Ruthenium, Iron, and Copper) via its electron-deficient alkene bonds.

When synthesizing catalysts analogous to

, substituting DBA with CAS 115846-95-2 alters the electronic environment of the metal center.
The electron-withdrawing nature of the para-bromo groups reduces the electron density on the
conjugated alkenes, which can stabilize lower-valent metal centers or accelerate the oxidative
addition step in cross-coupling reactions (such as Suzuki or Heck couplings). Furthermore, the
terminal bromines offer synthetic handles for subsequent functionalization via cross-coupling,
allowing for the creation of complex, multi-metallic polymeric frameworks.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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